N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a pyridine moiety, and an oxalamide linkage, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Oxalamide Linkage Formation: The final step involves the coupling of the pyrrolidinone and pyridine intermediates through an oxalamide bond, typically using oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxopyrrolidin-1-yl)phenyl)-N-(pyridin-3-ylmethyl)oxalamide
- N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N-(pyridin-2-ylmethyl)oxalamide
Uniqueness
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its specific substitution pattern and the presence of both pyrrolidinone and pyridine moieties
Properties
IUPAC Name |
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-10-15(6-7-16(13)23-9-3-5-17(23)24)22-19(26)18(25)21-12-14-4-2-8-20-11-14/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFPEVJRDJIQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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